4-Piperidin-4-ylphenol
Overview
Description
4-Piperidin-4-ylphenol: is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol 4-(4-piperidinyl)phenol . This compound is a building block used in various chemical syntheses and has applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Piperidin-4-ylphenol can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with phenol under specific conditions, such as the presence of a catalyst and controlled temperature. Another method includes the reduction of 4-piperidinone
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale chemical reactors where precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, is maintained to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidin-4-ylphenol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Typical substitution reactions involve the use of halogens or alkyl halides under specific conditions.
Major Products Formed:
Oxidation: Produces quinones and other oxidized derivatives.
Reduction: Results in the formation of alcohols and other reduced derivatives.
Substitution: Leads to the formation of alkylated phenols and other substituted derivatives.
Scientific Research Applications
4-Piperidin-4-ylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: It is utilized in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Piperidin-4-ylphenol exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved can vary, but they often include modulation of signaling pathways or inhibition of specific biochemical processes.
Comparison with Similar Compounds
4-Piperidin-4-ylphenol is similar to other phenolic compounds, such as 4-hydroxybenzoic acid and 4-aminophenol . its unique structure, particularly the presence of the piperidine ring, distinguishes it from these compounds. This structural difference can lead to variations in reactivity and biological activity, making this compound a valuable compound in various applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
IUPAC Name |
4-piperidin-4-ylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-9(2-4-11)10-5-7-12-8-6-10/h1-4,10,12-13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWVCFSCQUKTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440998 | |
Record name | 4-Piperidin-4-ylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62614-84-0 | |
Record name | 4-Piperidin-4-ylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.